molecular formula C24H23N3O3S B11310216 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-phenylacetamide

2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-phenylacetamide

Cat. No.: B11310216
M. Wt: 433.5 g/mol
InChI Key: SRXFFFUUOCDKSO-UHFFFAOYSA-N
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Description

2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazole core, which is known for its diverse biological activities, and a phenylacetamide moiety, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of an appropriate o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Phenoxyethyl Group: The benzodiazole core is then reacted with 2-(2-methoxyphenoxy)ethyl chloride in the presence of a base such as potassium carbonate to introduce the phenoxyethyl group.

    Formation of the Phenylacetamide Moiety: The final step involves the reaction of the intermediate with phenylacetyl chloride in the presence of a base to form the desired phenylacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions and catalysts, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its benzodiazole core.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to the active site of enzymes, inhibiting their activity, while the phenylacetamide moiety can enhance its binding affinity and selectivity. The compound may also modulate signaling pathways by interacting with receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-METHOXYPHENOXY)ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 1-[2-(2-methoxyphenoxy)ethyl]-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole

Uniqueness

2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE is unique due to its combination of a benzodiazole core and a phenylacetamide moiety, which imparts distinct pharmacological properties. This combination allows for enhanced binding affinity and selectivity towards specific molecular targets, making it a promising candidate for various therapeutic applications.

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C24H23N3O3S/c1-29-21-13-7-8-14-22(21)30-15-16-31-24-26-19-11-5-6-12-20(19)27(24)17-23(28)25-18-9-3-2-4-10-18/h2-14H,15-17H2,1H3,(H,25,28)

InChI Key

SRXFFFUUOCDKSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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